Nickel hydroxide

Description

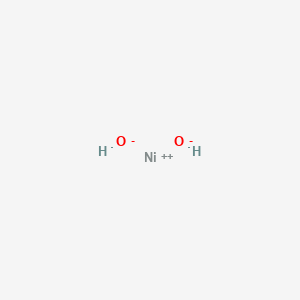

Nickel hydroxide (Ni(OH)₂) is a layered inorganic compound widely used in electrochemical energy storage and conversion systems, including alkaline batteries, supercapacitors, and electrocatalysts. It exists in two primary polymorphs: α-Ni(OH)₂ (hydrated, turbostratic structure) and β-Ni(OH)₂ (anhydrous, crystalline brucite-like structure) . The α-phase exhibits higher electrochemical activity due to its disordered interlayer spacing, which facilitates ion diffusion, whereas the β-phase is more stable but less conductive .

Properties

IUPAC Name |

nickel(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDHFSHZJLFAMC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274011 | |

| Record name | Nickel hydroxide (Ni(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.708 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel hydroxide appears as a fine green powder. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. | |

| Record name | NICKEL HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

Ignites in air at about 752.0 °F (USCG, 1999) | |

| Record name | NICKEL HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

4.1 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | NICKEL HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

11113-74-9; 12054-48-7, 12054-48-7, 11113-74-9 | |

| Record name | NICKEL HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel dihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12054-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel hydroxide (Ni(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8UW92NW6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

446 °F (USCG, 1999) | |

| Record name | NICKEL HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Alkaline Precipitation Using Sodium Hydroxide

A patented industrial method (WO2015027888A1) demonstrates the large-scale production of this compound from laterite ore leachate. In this process, a first this compound slurry is mixed with sodium hydroxide (20–250 g/L) at 40–80°C for 30 seconds to 60 minutes to form an alkali-augmented slurry. Subsequent reaction with a nickel sulfate solution at 40–80°C for 30–60 minutes yields a nickel-plated slurry, which undergoes sedimentation or pressure filtration to isolate the product. Key innovations include:

-

Seed crystal recycling : Returning a portion of the this compound slurry to the initial reactor enhances nucleation efficiency and reduces water content in the final product.

-

Aging protocols : Aging the reaction mixture for 3–4 hours promotes particle growth and densification, facilitating sedimentation.

This method achieves a balance between energy efficiency and product purity, making it suitable for battery-grade Ni(OH)₂ production.

Potassium Hydroxide-Mediated Synthesis

The reaction of nickel nitrate with potassium hydroxide (KOH) is a laboratory-standard approach, producing β-Ni(OH)₂ with a hexagonal close-packed structure. However, the α-phase—a metastable polymorph with higher electrochemical capacity—can be stabilized by intercalating anions (e.g., nitrate) or water molecules between Ni(OH)₂ layers. Challenges in maintaining α-phase stability under alkaline conditions have driven research into additives and low-temperature synthesis.

Hydrothermal and Solvothermal Synthesis: Tailoring Nanostructures

Hydrothermal methods enable precise control over this compound morphology and crystallinity by leveraging high-pressure and high-temperature conditions.

Graphene-Supported Ni(OH)₂ Nanosheets

A 2023 study detailed the growth of β-Ni(OH)₂ on 3D nickel foam substrates coated with chemical vapor deposition (CVD)-grown graphene. Hydrothermal treatment of nickel nitrate (0.6543 g) and urea (0.270 g) at 200°C for 6 hours produced vertically aligned nanosheets. Key findings include:

-

Cooling rate optimization : A controlled cooling rate of 10°C/hour improved crystallinity, yielding nanosheets with enhanced charge-transfer efficiency.

-

Graphene interlayer effects : The CVD graphene layer reduced charge-transfer resistance by 40%, as evidenced by electrochemical impedance spectroscopy.

Surfactant-Assisted Hexagonal Nanosheets

A surfactant-mediated approach synthesized Ni(OH)₂ nanosheets with hexagonal island morphologies. Using cetyltrimethylammonium bromide (CTAB) as a structure-directing agent, nanosheets with thicknesses of 3–6 nm were produced within minutes. Increasing surfactant concentration induced curling and wrinkling, which correlated with improved oxygen evolution reaction (OER) activity (overpotential: 320 mV at 10 mA/cm²). Raman spectroscopy confirmed phase transition to NiOOH during OER, underscoring the material’s catalytic versatility.

Chemical Reduction and Sonochemical Techniques

Chemical reduction methods are favored for producing this compound nanopowders with high surface areas.

Hydrazine Hydrate Reduction

Nickel nanoparticles were synthesized via reduction of nickel ions with hydrazine hydrate at pH 12.5, followed by oxidation to Ni(OH)₂. Sonication during synthesis prevented agglomeration, yielding spherical nanoparticles (20–50 nm). Post-synthesis oxidation in ambient air converted metallic nickel to hydroxide, as confirmed by X-ray diffraction (XRD) peaks at 19.3° and 33.1° (JCPDS 14-0117).

Phase Engineering and Structural Analysis

The coexistence of α- and β-phase Ni(OH)₂ in stacking-faulted materials complicates structural characterization. A 2023 study combined synchrotron X-ray pair distribution function (XPDF) analysis with vibrational spectroscopy to resolve interstratified phases. Key insights include:

Chemical Reactions Analysis

Types of Reactions: Nickel hydroxide undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions.

Reduction: Nickel oxyhydroxide can be reduced back to this compound.

Acid-Base Reactions: this compound reacts with acids to form corresponding nickel salts and water. For example: [ \text{Ni(OH)}_2 + 2 \text{HCl} \rightarrow \text{NiCl}_2 + 2 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, bromine under alkaline conditions.

Reducing Agents: Hydrogen gas, metal hydrides.

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Nickel Oxyhydroxide (NiOOH): Formed during oxidation.

Nickel Salts: Formed during acid-base reactions.

Scientific Research Applications

Energy Storage Applications

Nickel Hydroxide in Batteries

This compound is predominantly utilized as a cathode material in nickel-metal hydride (NiMH) batteries, which are widely used in hybrid electric vehicles (HEVs) and portable electronic devices. The properties of this compound make it suitable for high-capacity energy storage.

- Battery Types :

- NiMH Batteries : Used in HEVs and consumer electronics.

- Nickel-Cadmium (NiCd) Batteries : Less common today but historically significant.

| Battery Type | Application | Performance Characteristics |

|---|---|---|

| NiMH | Hybrid vehicles, power tools | High output, durability |

| NiCd | Power tools, emergency lighting | Good cycle life, robust performance |

Recent studies highlight the electrochemical performance of this compound in these batteries. For instance, -Ni(OH) exhibits a specific capacitance of 330 F/g, making it competitive with other materials used in energy storage systems .

Catalytic Applications

Electrocatalysis and Photocatalysis

This compound serves as an effective electrocatalyst for various reactions, including water splitting and oxygen evolution reactions (OER). Its catalytic properties can be enhanced through modifications such as doping with other metals.

- Applications :

- Water Splitting : this compound is used to facilitate the oxygen evolution reaction.

- Electrochemical Sensors : Employed in sensors for detecting various analytes due to its high conductivity and catalytic activity.

| Catalytic Application | Role of this compound | Performance Metrics |

|---|---|---|

| Water Splitting | Electrocatalyst for OER | Enhanced efficiency with metal doping |

| Electrochemical Sensors | Sensing material | High sensitivity and selectivity |

Environmental Applications

Waste Treatment

Recent research has explored the use of this compound derived from spent electroless nickel plating baths. This approach not only recycles waste but also produces a valuable product for energy storage applications . The characterization of -Ni(OH) from this process shows comparable electrochemical properties to pristine materials.

Industrial Applications

This compound is also utilized in various industrial processes:

- Electroplating Baths : It is used as an additive to enhance the properties of electroplated coatings.

- Textile Dyes and Catalysts : this compound acts as a catalyst in chemical reactions within these industries.

Case Study 1: this compound Production for Electric Vehicles

A major chemical manufacturer increased its production capacity of this compound to meet the growing demand for electric vehicle batteries. By implementing an automated system for handling raw materials, they improved efficiency and safety in their production process .

Case Study 2: Utilization of Waste this compound

A study demonstrated the treatment of spent electroless nickel plating baths by precipitating nickel as this compound. This method not only recycles waste but also produces this compound with significant electrochemical performance suitable for energy storage .

Mechanism of Action

The primary mechanism by which nickel hydroxide exerts its effects is through its redox behavior. In electrochemical applications, this compound undergoes oxidation to form nickel oxyhydroxide, which then participates in further redox reactions. This redox cycling is crucial for its role in rechargeable batteries, where it facilitates the storage and release of electrical energy .

Comparison with Similar Compounds

Nickel Hydroxide vs. Cobalt Hydroxide (Co(OH)₂)

Key Findings :

This compound vs. Nickel-Cobalt Layered Double Hydroxide (Ni-Co LDH)

Key Findings :

This compound vs. Nickel Carbonate Hydroxide (Ni₂(CO₃)(OH)₂·4H₂O)

Key Findings :

- Nickel carbonate hydroxide expands Ni-based applications into photocatalysis but lacks the electrochemical robustness of Ni(OH)₂ .

Biological Activity

Nickel hydroxide (Ni(OH)₂) is a compound that has garnered attention due to its diverse biological activities and applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, focusing on its cytotoxicity, genotoxicity, antibacterial properties, and implications in human health.

1. Cytotoxicity and Genotoxicity

This compound has been studied for its cytotoxic effects on various cell lines. A significant study evaluated its impact on human bronchoalveolar carcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines. The findings indicated that this compound nanoparticles (Ni(OH)₂-NPs) exhibited concentration- and time-dependent cytotoxicity, particularly in A549 cells. The mechanism of toxicity involved oxidative stress leading to mitochondrial membrane potential dissipation and activation of apoptotic pathways via caspase-3 .

Table 1: Cytotoxic Effects of this compound on Cell Lines

| Cell Line | Concentration (mg/mL) | Viability (%) | Mechanism of Action |

|---|---|---|---|

| A549 | 1.7 | 70 | Oxidative stress, apoptosis |

| HepG2 | 1.7 | 90 | Minimal toxicity observed |

In terms of genotoxicity, this compound has shown potential to induce mutations in vitro. Studies using Chinese hamster ovary (CHO) cells revealed that exposure to this compound resulted in increased mutation frequency in a dose-dependent manner . These findings suggest a need for careful handling of this compound due to its potential harmful effects at the cellular level.

2. Antibacterial Activity

This compound nanoparticles have also been investigated for their antibacterial properties. Research demonstrated that Ni(OH)₂-NPs effectively inhibited the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) for these bacteria was determined to be around 100 mg/mL .

Table 2: Antibacterial Activity of this compound Nanoparticles

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. coli | 100 | 15 |

| S. aureus | 100 | 18 |

These findings highlight the potential use of this compound as an antimicrobial agent, particularly in coatings for medical devices or surfaces prone to bacterial contamination.

3. Environmental and Health Implications

The biological activity of this compound raises concerns regarding its safety profile. It is classified as a potential human carcinogen based on animal studies showing increased lung inflammation and genotoxic effects . Long-term exposure to nickel compounds, including this compound, can lead to respiratory issues and other health complications.

Case Study: Inhalation Exposure in Mice

A study involving male C57BL/6 mice exposed to nano-nickel hydroxide demonstrated significant increases in neutrophil and lymphocyte populations in bronchoalveolar lavage fluid, indicating inflammation . This study underscores the respiratory hazards associated with inhalation exposure to this compound.

4. Conclusions and Future Directions

This compound exhibits notable biological activities that warrant further investigation, especially concerning its cytotoxicity, genotoxicity, and antibacterial properties. While its applications in battery technology and nanomaterials are expanding, the potential health risks associated with exposure must be thoroughly assessed.

Future research should focus on:

- Longitudinal studies to evaluate chronic exposure effects.

- Development of safer formulations or derivatives with reduced toxicity.

- Exploration of this compound's role in therapeutic applications while minimizing health risks.

Q & A

Basic: How can α- and β-Ni(OH)₂ polymorphs be experimentally distinguished?

Answer:

The α- and β-Ni(OH)₂ phases are differentiated via vibrational spectroscopy (IR/Raman) and X-ray diffraction (XRD) . The α-phase, a hydrotalcite-like hydrated structure, exhibits splitting of nitrate symmetric stretching bands (e.g., at ~1000 cm⁻¹ and ~1050 cm⁻¹ in IR) due to reduced nitrate symmetry (D₃h → C₂v) upon intercalation . In contrast, the β-phase (brucite-type) lacks interlayer nitrate and shows simpler spectra. XRD further distinguishes them: α-Ni(OH)₂ has broader peaks due to hydration-induced disorder, while β-Ni(OH)₂ displays sharp reflections (e.g., (001) at ~19° 2θ) .

Advanced: How does proton diffusion kinetics govern nickel hydroxide utilization in battery electrodes?

Answer:

Proton diffusion (D_H⁺ ~10⁻¹⁰–10⁻⁹ cm²/s) limits material utilization in thick films or high-current regimes. Galvanostatic charge/discharge experiments paired with mathematical modeling reveal asymmetric utilization (higher on charge than discharge) due to state-of-charge-dependent D_H⁺. For instance, at 5 mA/cm² and 100 µm thickness, utilization drops to ~60% vs. ~90% at 1 mA/cm². Electrochemical impedance spectroscopy (EIS) is critical for measuring D_H⁺ and validating models .

Basic: What synthesis methods yield phase-pure nickel hydroxides?

Answer:

Phase purity depends on pH control and precursor selection . For β-Ni(OH)₂, precipitation from Ni(NO₃)₂·6H₂O with NaOH (pH ~12–13) under inert atmospheres minimizes oxidation. For α-Ni(OH)₂, nitrate co-intercalation via hydrothermal synthesis (e.g., 120°C, 12 hr) stabilizes the hydrated structure . Solid-state methods (e.g., aging NiO in NaOH) are less reproducible due to stacking fault formation .

Advanced: How do stacking faults in Ni(OH)₂ affect electrochemical performance?

Answer:

Stacking faults (observed via XRD line-broadening analysis ) disrupt crystallinity, increasing proton diffusion barriers and reducing cyclability. For example, materials with 15% stacking fault probability exhibit ~20% lower capacity retention after 100 cycles compared to low-defect samples. Warren and Langford methods quantify fault probabilities from anisotropic peak broadening, linking structural disorder to performance degradation .

Basic: What analytical techniques characterize this compound hydration states?

Answer:

Thermogravimetric analysis (TGA) differentiates hydrated (α-phase) and anhydrous (β-phase) materials. α-Ni(OH)₂ shows multi-step weight loss (e.g., ~10% at 100–200°C for interlayer H₂O), while β-Ni(OH)₂ exhibits a single-step decomposition (~300°C). Pairing TGA with in situ XRD confirms phase transitions during dehydration .

Advanced: How do surfactant-assisted syntheses tune Ni(OH)₂ nanosheet morphology?

Answer:

Surfactants (e.g., CTAB) control nucleation and growth kinetics. At 0.1 M CTAB, hexagonal Ni(OH)₂ nanosheets (3–6 nm thick) form via micelle templating, increasing surface area to ~150 m²/g vs. ~30 m²/g for bulk materials. These nanosheets enhance oxygen evolution reaction (OER) activity (overpotential ~300 mV at 10 mA/cm²) due to exposed edge sites .

Basic: How are hydroxynitrate phases (e.g., Ni(OH)₂₋ₓ(NO₃)ₓ) identified?

Answer:

Hydroxynitrates are identified via elemental analysis (Ni:N ratio) and Raman spectroscopy . For x = 0.67, a sharp NO₃⁻ symmetric stretch at ~1000 cm⁻¹ appears, while x = 1.0 shifts this band to ~1050 cm⁻¹. XRD further distinguishes interlayer spacing: x = 0.67 has d-spacing ~7.8 Å vs. ~8.6 Å for x = 1.0 .

Advanced: Why do mixed Ni-Co hydroxides outperform single-metal analogs in catalysis?

Answer:

Ni-Co synergism enhances conductivity and active site density. In CO₂ cycloaddition, Ni₃Co₁(OH)ₓ achieves ~95% epoxide conversion vs. ~60% for pure Ni(OH)₂, attributed to Co³⁺-induced Lewis acidity and Ni²⁺ redox activity. XPS and EXAFS confirm charge transfer and optimized metal-oxygen bond lengths .

Basic: How does ammonia complexation alter Ni(OH)₂ solubility?

Answer:

Excess NH₃ dissolves Ni(OH)₂ via [Ni(NH₃)₆]²⁺ formation (log β = 8.6), enabling homogeneous reaction conditions. This is critical for synthesizing Ni-based complexes but introduces challenges in electrochemical stability due to ligand dissociation at high potentials .

Advanced: What modeling approaches predict Ni(OH)₂ degradation under cycling?

Answer:

Phase-field models coupled with in operando XRD simulate stress-induced cracking during H⁺ insertion. For example, >5% volume expansion per cycle causes microcracks, increasing charge-transfer resistance by ~50% after 50 cycles. Finite element analysis (FEA) optimizes particle size (<500 nm) and porosity (~30%) to mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.